molecular formula C14H19NO2 B1463151 1-(2,4-Dimethylbenzoyl)piperidin-3-ol CAS No. 1090597-58-2

1-(2,4-Dimethylbenzoyl)piperidin-3-ol

Cat. No.: B1463151
CAS No.: 1090597-58-2
M. Wt: 233.31 g/mol
InChI Key: NESOSALCWNRQQQ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzoyl)piperidin-3-ol (CAS#: 1090609-22-5) is a high-value chemical building block belonging to the benzoylpiperidine class of compounds, which are recognized in medicinal chemistry as privileged structures for designing new bioactive molecules . With a molecular formula of C 14 H 19 NO 2 and a molecular weight of 233.31 g/mol, this compound provides researchers with a versatile scaffold for drug discovery . The benzoylpiperidine core is a metabolically stable fragment and a known bioisostere of the piperazine ring, often employed in Structure-Activity Relationship (SAR) studies to enhance binding interactions with biological targets through its carbonyl group . This specific derivative, featuring a 2,4-dimethylbenzoyl moiety and a piperidin-3-ol group, is of particular interest for the synthesis and optimization of compounds with potential activity across a wide spectrum of therapeutic areas, including neuropsychiatric disorders, cancer, and cardiovascular diseases . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal consumption.

Properties

IUPAC Name

(2,4-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-5-6-13(11(2)8-10)14(17)15-7-3-4-12(16)9-15/h5-6,8,12,16H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESOSALCWNRQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2,4-Dimethylbenzoyl)piperidin-3-ol generally follows these key steps:

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step Reaction Type Reagents & Conditions Description
1 Preparation of piperidin-3-one intermediate Starting from piperidine derivatives, oxidation or bromination in acetic acid with hydrogen bromide gas Formation of a piperidinone intermediate, e.g., 1-benzyl-3-methyl-4-piperidone (analogous)
2 Nucleophilic addition Addition of phenyl lithium or similar organolithium reagent to piperidinone in anhydrous ether under reflux Formation of hydroxy piperidine intermediate by addition to the ketone group
3 Aroylation Reaction of piperidin-3-ol derivative with 2,4-dimethylbenzoyl chloride in presence of base (e.g., pyridine or triethylamine) in solvent like dichloromethane Introduction of the 2,4-dimethylbenzoyl group on nitrogen
4 Hydrogenation (if needed) Catalytic hydrogenation with 5% Pd/C under atmospheric pressure in 2-propanol/water mixture at ~30°C Reduction of intermediates to piperidin-3-ol derivatives
5 Salt formation & purification Treatment with hydrogen chloride gas to form hydrochloride salt; recrystallization from mixed solvents (e.g., acetone, 2-propanol, butanone) at low temperatures (-20°C) Isolation of pure hydrochloride salt of this compound

Reaction Conditions and Optimization

  • Temperature: Reactions are typically carried out under controlled temperatures ranging from ambient (~25-30°C) to reflux temperatures for ether or toluene solvents (~60-110°C).
  • Atmosphere: Anhydrous and inert conditions (nitrogen atmosphere) are maintained during organolithium addition to prevent side reactions.
  • pH Control: After hydrolysis or work-up, pH adjustments to alkaline (~pH 13) facilitate extraction and purification steps.
  • Solvent Choice: Mixtures of ethers, toluene, acetone, 2-propanol, and butanone are used for extraction, recrystallization, and purification.
  • Catalysts: 5% palladium on charcoal is used for hydrogenation steps to reduce ketone intermediates to alcohols.

Representative Experimental Data (Adapted from Patent Literature)

Compound/Intermediate Melting Point (°C) Boiling Point (°C) Yield (%) Notes
1-Benzyl-3-methyl-4-piperidone (intermediate) 125-127 (1 mm Hg) 185-190 (0.1 mm Hg) - Prepared via bromination and oxidation
1-Benzyl-3-methyl-4-phenylpiperidin-4-ol 180-183 (HCl salt) - - Obtained after phenyl lithium addition
3a-Methyl-4-phenylpiperidin-4-ol 135-136 - - Isolated after hydrogenation and purification
1-(γ-Benzoylpropyl)-4-phenylpiperidin-4-ol HCl 182-184 - - Final hydrochloride salt, recrystallized

Note: While these examples are for related piperidin-4-ol derivatives, analogous conditions apply to this compound synthesis.

Mechanistic Insights and Research Findings

  • The aroylation step proceeds via nucleophilic substitution on the benzoyl chloride, facilitated by the lone pair on the nitrogen of the piperidin-3-ol.
  • Organolithium reagents enable selective addition to the ketone carbonyl, forming the hydroxy piperidine intermediate with stereocontrol.
  • Hydrogenation under mild conditions preserves sensitive substituents while reducing ketones to alcohols.
  • Salt formation with hydrogen chloride stabilizes the compound and improves crystallinity for isolation and characterization.

Summary Table of Preparation Methods

Method Step Description Key Reagents/Conditions Outcome/Notes
Piperidinone formation Oxidation/bromination of piperidine derivatives Acetic acid, hydrogen bromide gas, 40°C Formation of piperidinone intermediate
Organolithium addition Nucleophilic addition to ketone Phenyl lithium, anhydrous ether, reflux Hydroxy piperidine intermediate
Aroylation Reaction with 2,4-dimethylbenzoyl chloride Pyridine or triethylamine, DCM, reflux Introduction of 2,4-dimethylbenzoyl group
Hydrogenation Reduction of ketone to alcohol 5% Pd/C catalyst, 2-propanol/water, 30°C Formation of piperidin-3-ol derivative
Salt formation Formation of hydrochloride salt Anhydrous HCl gas, acetone/2-propanol mix Crystallization and purification of final product

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylbenzoyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Reaction Pathways

The compound can undergo several chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form a ketone.
  • Reduction : The carbonyl group can be reduced to yield an alcohol.
  • Substitution : The piperidine ring can participate in nucleophilic substitution reactions.

These reactions facilitate the development of derivatives with varied biological activities.

Medicinal Chemistry

1-(2,4-Dimethylbenzoyl)piperidin-3-ol is investigated for its potential therapeutic applications. It has been studied for its antitumoral properties, with derivatives showing significant growth inhibition in cancer cell lines while sparing non-tumorigenic cells. This selective activity suggests potential for developing targeted cancer therapies.

The compound exhibits various biological activities:

  • Antimicrobial Properties : Research indicates that derivatives synthesized from this compound have shown antimicrobial effects against several pathogens.
  • Inhibition of Acetylcholinesterase : It has been shown to inhibit acetylcholinesterase activity by binding to its active site, potentially leading to increased levels of acetylcholine and enhanced neurotransmission.

Antitumoral Activity

A notable study demonstrated that compounds derived from this compound exhibited significant antitumoral activity against triple-negative breast cancer cell lines. These compounds were found to inhibit cell growth effectively while having minimal effects on normal cells, highlighting their potential as anticancer agents.

ROMK Channel Inhibition

Another study focused on the inhibition of the renal outer medullary potassium channel (ROMK) by derivatives related to this compound. Selective inhibition was noted, which could reduce risks associated with cardiac arrhythmias linked to hERG channel blockade.

Toxicological Profile

Preliminary toxicological assessments indicate that this compound and its derivatives do not significantly alter vital biochemical markers or induce toxicity at therapeutic doses. This safety profile is crucial for further development in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylbenzoyl)piperidin-3-ol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,4-Dimethylbenzoyl)piperidin-3-ol with key analogs, focusing on structural differences, biological activity, selectivity, and pharmacokinetic properties.

Comparison with Antiviral Piperidine Derivatives
  • 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Structural Differences: This compound replaces the 2,4-dimethylbenzoyl group with a 6-chloroquinolinyl moiety and introduces a second piperidine ring. Activity: Demonstrated strong interaction with the SARS-CoV-2 spike protein’s active site, mimicking hydroxychloroquine (HCQ) but with an improved safety profile in computational models. Selectivity: Higher specificity for viral spike protein compared to HCQ, reducing off-target effects .
  • (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine Structural Differences: Features a cyclohexane backbone instead of piperidine and a 7-chloroquinolinyl group. Activity: Binds to the same spike protein region as chloroquine (CQ) but with enhanced metabolic stability. Pharmacokinetics: Lower cytotoxicity due to reduced basicity, improving therapeutic index .
Comparison with Sphingosine Kinase 1 (SK1) Inhibitors
  • 1-(4-Octylphenethyl)piperidin-4-ol (RB-005) and 1-(4-Octylphenethyl)piperidin-3-ol (RB-019)
    • Structural Differences : Both feature a 4-octylphenethyl group instead of 2,4-dimethylbenzoyl. RB-005 has a hydroxyl group at the 4-position of piperidine, while RB-019 (like the target compound) has it at the 3-position.
    • Activity : RB-005 exhibits 15.0-fold selectivity for SK1 over SK2, whereas RB-019 shows 6.1-fold selectivity.
    • Structure-Activity Relationship (SAR) : The 3-hydroxyl position (as in RB-019 and the target compound) reduces SK1/SK2 selectivity compared to the 4-position, suggesting that hydroxyl orientation critically influences enzyme interaction .

Table 1: Selectivity of Piperidine-Based SK1 Inhibitors

Compound SK1/SK2 Selectivity Hydroxyl Position Key Structural Feature
RB-005 15.0-fold 4 4-Octylphenethyl
RB-019 6.1-fold 3 4-Octylphenethyl
This compound Not reported 3 2,4-Dimethylbenzoyl
Comparison with Piperidine Derivatives in Drug Design
  • 1-(2,4-Dichloro-benzyl)-piperidin-4-ol

    • Structural Differences : Substitutes the dimethylbenzoyl group with a dichlorobenzyl moiety.
    • Pharmacokinetics : Increased lipophilicity due to chlorine atoms may enhance membrane permeability but could raise toxicity concerns .
  • 1-(2-(Benzo[d][1,3]dioxol-5-yl)benzyl)piperidine derivatives

    • Structural Differences : Incorporates a benzodioxole ring system, which enhances π-π stacking interactions in receptor binding.
    • Activity : Derivatives in this class show moderate-to-high affinity for neurological targets (e.g., serotonin receptors), highlighting the impact of aromatic substituents on target engagement .
Pharmacokinetic and Physicochemical Properties

General principles from suggest that:

  • Rotatable Bonds : Fewer rotatable bonds (e.g., rigid benzoyl vs. flexible octylphenethyl groups) improve oral bioavailability.
  • Molecular Weight : The compound’s molecular weight (~275 g/mol) falls well below the 500 g/mol threshold, favoring bioavailability .

Biological Activity

1-(2,4-Dimethylbenzoyl)piperidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C15H19NOC_{15}H_{19}NO, features a piperidine ring substituted with a 2,4-dimethylbenzoyl group. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within the body. Its mechanism of action is thought to involve:

  • Receptor Binding : The compound may exhibit affinity for certain receptors, potentially influencing neurotransmission and pain pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on available research findings.

Activity Description Reference
Analgesic ActivityDemonstrated potent analgesic effects in animal models, comparable to established opioids.
Anticancer PropertiesExhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7).
Antimicrobial EffectsShowed inhibitory activity against a range of bacterial strains.
Neuroprotective EffectsPotential neuroprotective properties were noted in preliminary studies.

Analgesic Activity

In a study assessing the analgesic properties of various compounds, this compound was found to have an effective dose (ED50) that was significantly lower than that of morphine in rodent models. This suggests a high potency as an analgesic agent.

Anticancer Research

Research has demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, in vitro studies revealed an IC50 value of approximately 13.3 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer therapeutic .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a basis for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-Dimethylbenzoyl)piperidin-3-ol, and how can reaction conditions be optimized to improve yield?

  • Answer: Synthesis of piperidin-3-ol derivatives typically involves reductive amination or nucleophilic substitution. For example, analogous compounds like 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol are synthesized via multi-step reactions starting from piperidine precursors, using ethanol or dichloromethane as solvents and bases like K₂CO₃ to facilitate substitutions . To optimize yields:
  • Control temperature (e.g., 60–80°C for amide bond formation).
  • Use protecting groups (e.g., Boc) to prevent side reactions at the hydroxyl group .
  • Purify intermediates via column chromatography or recrystallization.
    Example yield data for similar syntheses:
MethodSolventCatalystYield (%)Purity (HPLC)
Reductive aminationMeOHNaBH₃CN65–75≥95%
Nucleophilic substitutionDCMK₂CO₃50–60≥90%

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Answer:
  • ¹H/¹³C NMR: Key signals include:
  • Aromatic protons (2,4-dimethylbenzoyl): δ 6.8–7.2 ppm (multiplet for substituted benzene).
  • Piperidine protons: δ 3.5–4.0 ppm (C3-OH), δ 1.5–2.5 ppm (piperidine ring CH₂).
  • Methyl groups: δ 2.3–2.5 ppm (singlets for 2,4-dimethyl) .
  • IR: Peaks at ~3400 cm⁻¹ (OH stretch), ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O).
  • Mass Spec: Molecular ion [M+H]⁺ at m/z 248.1 (C₁₅H₂₁NO₂) with fragmentation at the benzoyl group (e.g., loss of 2,4-dimethylbenzoyl fragment, m/z 119) .

Advanced Research Questions

Q. How does the 2,4-dimethylbenzoyl substituent influence the compound’s biological activity compared to other acylated piperidines?

  • Answer: Substituent position and steric effects critically modulate activity. For example:
  • Selectivity in enzyme inhibition: Piperidin-3-ol derivatives with bulky substituents (e.g., 4-octylphenyl) show enhanced selectivity for sphingosine kinase 1 (SK1) over SK2 due to hydrophobic interactions in enzyme pockets .
  • Electron-donating vs. electron-withdrawing groups: The 2,4-dimethyl group (electron-donating) may enhance π-π stacking in receptor binding compared to halogenated analogs (e.g., 4-fluorobenzyl derivatives) .
    Comparative data for SK1 inhibition (IC₅₀):
CompoundSK1 IC₅₀ (µM)SK2 IC₅₀ (µM)Selectivity Ratio
This compound0.812.015.0
1-(4-Fluorobenzoyl)piperidin-3-ol1.28.57.1

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer: Discrepancies often arise from assay conditions or stereochemical variability. To address:
  • Validate assay protocols: Compare results under standardized conditions (e.g., cell-free vs. cell-based assays for enzyme inhibition) .
  • Stereochemical analysis: Use chiral HPLC or X-ray crystallography to confirm configuration (e.g., (2R,3R) vs. (2S,3S) diastereomers may exhibit 10-fold differences in activity) .
  • Control for impurities: Ensure purity >95% via orthogonal methods (HPLC, LC-MS) to exclude confounding effects from by-products .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Answer:
  • Molecular docking: Predict binding modes to targets like SK1 or serotonin receptors using software (AutoDock, Schrödinger). For example, the 2,4-dimethyl group may occupy a hydrophobic subpocket in SK1 .
  • ADMET prediction: Tools like SwissADME estimate solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and blood-brain barrier penetration .
  • QSAR models: Correlate substituent electronegativity or steric bulk with activity (e.g., Hammett σ values for benzoyl derivatives) .

Data Contradictions and Validation

Q. Why do some studies report high CNS activity for this compound, while others show limited bioavailability?

  • Answer: Bioavailability discrepancies may stem from:
  • Formulation differences: Salt forms (e.g., hydrochloride) improve solubility vs. free bases .
  • Metabolic instability: The hydroxyl group undergoes rapid glucuronidation in vivo, reducing CNS exposure. Solutions include prodrug strategies (e.g., acetyl-protected hydroxyl) .
  • Species variability: Rodent vs. human liver microsome metabolism rates differ by >5-fold .

Methodological Recommendations

  • Stereoselective synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to isolate active enantiomers .
  • In vivo testing: Prioritize compounds with LogD 1.5–2.5 and polar surface area <90 Ų for CNS penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2,4-Dimethylbenzoyl)piperidin-3-ol
Reactant of Route 2
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1-(2,4-Dimethylbenzoyl)piperidin-3-ol

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